N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a tert-butyl group, a thieno[3,4-c]pyrazole ring, a chlorophenyl group, and an isoxazole ring . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group . The tert-butyl group, for example, could be introduced using a method similar to the one described in the literature . The thieno[3,4-c]pyrazole ring and the isoxazole ring could be formed through cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the molecule suggests that it would have a fairly rigid structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the tert-butyl group is known to exhibit a unique reactivity pattern . The thieno[3,4-c]pyrazole and isoxazole rings could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the functional groups it contains .Scientific Research Applications
Synthesis and Characterization
A number of studies focus on the synthesis and characterization of pyrazole derivatives and related compounds. For instance, the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles from 3-methyl isoxazole-5-carboxylic acid involves a one-pot synthesis method, indicating a versatile approach to creating similar complex molecules (Martins et al., 2002). Additionally, the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives containing a piperazine moiety suggest detailed structural analysis critical for understanding the properties and potential applications of these compounds (Hong-Shui Lv et al., 2013).
Biological Studies
Research into pyrazole derivatives also extends into biological applications. For example, the synthesis and anticonvulsant activity of some 2-pyrazolines derived from chalcones explore the pharmacological effects of pyrazoline derivatives, providing a basis for further investigation into the biological activity of structurally related compounds (Nagihan Beyhan et al., 2017). This area of research is crucial for developing new therapeutic agents and understanding the biological relevance of novel chemical entities.
Materials Science and Other Applications
Further applications of these compounds can be found in materials science and as potential inhibitors in various biochemical processes. For instance, pyrazole derivatives have been investigated for their ability to inhibit photosynthetic electron transport, indicating a potential for agricultural applications as herbicides or growth regulators (C. B. Vicentini et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O4S/c1-11-16(17(24-29-11)12-7-5-6-8-14(12)21)19(26)22-18-13-9-30(27,28)10-15(13)23-25(18)20(2,3)4/h5-8H,9-10H2,1-4H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWPUFQKRXJYSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C4CS(=O)(=O)CC4=NN3C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.